1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-
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Overview
Description
1-Oxa-4-thiaspiro[44]nonane, 6,9-dimethyl- is an organic compound with the molecular formula C9H16OS It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-thiaspiro[4.4]nonane: Lacks the dimethyl groups, resulting in different chemical properties.
6,9-Dimethyl-1-oxa-4-thiaspiro[4.4]decane: Contains an additional carbon atom in the spirocyclic ring, altering its reactivity.
1-Oxa-4-thiaspiro[4.4]nonane, 6-methyl-: Has only one methyl group, affecting its steric and electronic properties.
Uniqueness
1-Oxa-4-thiaspiro[44]nonane, 6,9-dimethyl- is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure, along with two methyl groups
Properties
CAS No. |
57156-88-4 |
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Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
6,9-dimethyl-1-oxa-4-thiaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16OS/c1-7-3-4-8(2)9(7)10-5-6-11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
GVQPJHWGPPAZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C12OCCS2)C |
Origin of Product |
United States |
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